molecular formula C24H17N5O3S2 B11949247 N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide

Cat. No.: B11949247
M. Wt: 487.6 g/mol
InChI Key: RNPJNDQMPBHMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE is a complex organic compound with the molecular formula C24H17N5O3S2 and a molecular weight of 487.563 g/mol . This compound is notable for its unique structure, which includes a quinoxaline core, a thiophene ring, and a pyridinium moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the thiophene ring, and the attachment of the pyridinium moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. The quinoxaline core and thiophene ring are crucial for its binding affinity and specificity. The sulfonyl and carboxamido groups enhance its solubility and facilitate its interaction with biological targets .

Comparison with Similar Compounds

PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE can be compared with other similar compounds, such as:

The uniqueness of PHENYLSULFONYL(3-(4-(THIOPHENE-2-CARBOXAMIDO)PYRIDINIUM-1-YL)QUINOXALIN-2-YL)AMIDE lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H17N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide

InChI

InChI=1S/C24H17N5O3S2/c30-24(21-11-6-16-33-21)25-17-12-14-29(15-13-17)23-22(26-19-9-4-5-10-20(19)27-23)28-34(31,32)18-7-2-1-3-8-18/h1-16H,(H,26,28)

InChI Key

RNPJNDQMPBHMRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4C=CC(=NC(=O)C5=CC=CS5)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.